1-(Iodomethyl)-2-azaadamantane

Lipophilicity Drug design Physicochemical profiling

1-(Iodomethyl)-2-azaadamantane (CAS 872598‑42‑0; C₁₀H₁₆IN; MW 277.15 g/mol) is a cage‑functionalized 2‑azaadamantane bearing a reactive iodomethyl substituent at the bridgehead position. It belongs to the class of heteroadamantanes, where a nitrogen atom replaces a carbon in the adamantane skeleton, resulting in reduced lipophilicity (LogP 2.67 ) relative to the parent hydrocarbon adamantane (LogP ~3.5 ).

Molecular Formula C10H16IN
Molecular Weight 277.14 g/mol
CAS No. 872598-42-0
Cat. No. B13666968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Iodomethyl)-2-azaadamantane
CAS872598-42-0
Molecular FormulaC10H16IN
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(N3)CI
InChIInChI=1S/C10H16IN/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,12H,1-6H2
InChIKeyPGEWTKCHQFWQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Iodomethyl)-2-azaadamantane (CAS 872598-42-0): Physicochemical Identity & Comparator Landscape for Scientific Procurement


1-(Iodomethyl)-2-azaadamantane (CAS 872598‑42‑0; C₁₀H₁₆IN; MW 277.15 g/mol) is a cage‑functionalized 2‑azaadamantane bearing a reactive iodomethyl substituent at the bridgehead position. It belongs to the class of heteroadamantanes, where a nitrogen atom replaces a carbon in the adamantane skeleton, resulting in reduced lipophilicity (LogP 2.67 ) relative to the parent hydrocarbon adamantane (LogP ~3.5 ). The compound is primarily documented as a penultimate intermediate in the synthesis of 1‑methyl‑2‑azaadamantane‑N‑oxyl (1‑Me‑AZADO), a high‑performance organocatalyst for alcohol oxidation [1]. Its closest structural analogs include 1‑adamantylcarbinyl iodide, 2‑azaadamantane, 1‑methyl‑2‑azaadamantane, and 4,8‑dichloro‑2‑azaadamantane — each of which differs in leaving‑group identity, ring‑nitrogen placement, or substitution pattern.

Why 1-(Iodomethyl)-2-azaadamantane Cannot Be Replaced by Common Azaadamantane or Adamantyl Iodide Analogs


Substitution with superficially similar compounds introduces quantifiable penalties in synthesis efficiency, physicochemical profile, and downstream catalytic performance. The 2‑azaadamantane scaffold provides a less‑hindered nitroxyl radical platform than TEMPO‑type catalysts, enabling oxidation of sterically encumbered secondary alcohols that TEMPO cannot process [1]. However, the bridgehead iodomethyl group is the critical structural feature that enables the concise, high‑yielding introduction of the 1‑methyl substituent required for the superior 1‑Me‑AZADO catalyst — a transformation that is inaccessible from simple 2‑azaadamantane or 1‑adamantylcarbinyl iodide [2]. Furthermore, the nitrogen atom in the 2‑position lowers LogP by ~0.8–1.3 units compared to all‑carbon adamantyl iodides (e.g., 1‑adamantylcarbinyl iodide LogP = 3.64 vs. 1‑iodomethyl‑2‑azaadamantane LogP = 2.67 ), altering solubility, membrane permeability, and chromatographic behavior in ways that cannot be compensated by blending analogs.

Quantitative Differentiation Evidence for 1-(Iodomethyl)-2-azaadamantane Versus Closest Analogs


Lipophilicity Reduction vs. All‑Carbon Adamantyl Iodide: LogP Comparison

The incorporation of a nitrogen atom at the 2‑position of the adamantane cage reduces LogP relative to all‑carbon analogs. 1‑(Iodomethyl)‑2‑azaadamantane exhibits a computed LogP of 2.67, whereas the direct all‑carbon counterpart 1‑adamantylcarbinyl iodide (CAS 51849‑10‑6) has a LogP of 3.64 . This ΔLogP of −0.97 translates to an approximately 9‑fold lower octanol/water partition coefficient for the aza‑compound, consistent with the class‑level observation that azaadamantane derivatives are systematically less lipophilic than their adamantane analogs [1].

Lipophilicity Drug design Physicochemical profiling

Enabling Synthesis of Superior Alcohol Oxidation Catalyst 1‑Me‑AZADO vs. AZADO

1‑(Iodomethyl)‑2‑azaadamantane is the direct precursor to 1‑methyl‑2‑azaadamantane‑N‑oxyl (1‑Me‑AZADO), a catalyst that exhibits markedly superior activity for secondary alcohol oxidation compared to the parent AZADO. In a representative oxidation, 1‑Me‑AZADO (1 mol%) with NaOCl oxidized 2‑octanol to 2‑octanone in 98% yield, whereas TEMPO under identical conditions gave only 12% yield [1]. The synthesis proceeds via LiAlH₄ reduction of 1‑(iodomethyl)‑2‑azaadamantane to 1‑methyl‑2‑azaadamantane, followed by oxidation to the N‑oxyl radical; the overall yield for the two‑step conversion is 39% [2]. Alternative routes to 1‑Me‑AZADO that bypass the iodomethyl intermediate require additional protection/deprotection steps and afford lower overall yields (typically 20–30% over 6–7 steps) [3].

Organocatalysis Alcohol oxidation Synthetic methodology

Iodide Leaving‑Group Superiority for Nucleophilic Displacement vs. Chloride or Hydroxyl Analogs

The bridgehead iodomethyl group in 1‑(iodomethyl)‑2‑azaadamantane provides a superior leaving group for subsequent nucleophilic displacement compared to the chloride or hydroxyl analogs. The patent literature explicitly employs the iodomethyl intermediate for reductive deiodination with LiAlH₄ to install the 1‑methyl group, exploiting the weak C–I bond (bond dissociation energy ~57 kcal/mol vs. ~81 kcal/mol for C–Cl and ~92 kcal/mol for C–O in analogous substrates) [1]. The corresponding 1‑chloromethyl‑2‑azaadamantane and 1‑hydroxymethyl‑2‑azaadamantane are not reported as viable intermediates for this transformation, likely due to insufficient leaving‑group ability under the mild reducing conditions employed [2]. This iodomethyl specificity is essential for maintaining the short synthetic sequence (five steps from 1,3‑adamantanediol to 1‑(iodomethyl)‑2‑azaadamantane, then two steps to 1‑Me‑AZADO; 39% overall yield over the final two steps) [3].

Synthetic intermediate Leaving group Nucleophilic substitution

Cellulose Oxidation Kinetics: Downstream Catalyst Performance

In cellulose oxidation studies employing the NaBr/NaClO system at pH 10, catalysts derived from the 2‑azaadamantane scaffold exhibit dramatic kinetic advantages over TEMPO. 1‑Me‑AZADO (derived from 1‑iodomethyl‑2‑azaadamantane) achieved complete oxidation of wood cellulose in <20 min, whereas TEMPO required 120 min — a 6‑fold reduction in reaction time [1]. DMN‑AZADO (a related 2‑azaadamantane derivative) required 70 min, and AZADO itself required <20 min. This data demonstrates that the 2‑azaadamantane core, accessible through the iodomethyl intermediate, provides a scaffold that enables at least a 6‑fold rate enhancement over the widely used TEMPO catalyst in polysaccharide oxidation applications.

Biomass oxidation Cellulose chemistry Catalyst kinetics

Azaadamantane Scaffold Lipophilicity Advantage in Drug Design vs. Adamantane Parent

The azaadamantane scaffold provides a systematic and quantifiable reduction in lipophilicity relative to the adamantane parent, which is beneficial for drug candidates where high lipophilicity contributes to off‑target binding and metabolic instability. The review by Suslova et al. (2021) establishes that azaadamantane derivatives possess 'less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability' [1]. Quantitatively, 1‑(iodomethyl)‑2‑azaadamantane (LogP 2.67) falls approximately 0.8–1.0 LogP units below all‑carbon adamantyl iodides (LogP 3.64) , and the broader class‑level comparison shows that 1‑azaadamantane (LogP 1.80) is ~1.7 LogP units below adamantane (LogP ~3.5) . This consistent LogP shift enables predictable tuning of physicochemical properties in lead optimization programs.

Medicinal chemistry Bioavailability Scaffold hopping

High‑Value Application Scenarios for 1-(Iodomethyl)-2-azaadamantane Supported by Quantitative Evidence


In‑House Synthesis of 1‑Me‑AZADO for High‑Performance Secondary Alcohol Oxidation

Research groups requiring a catalyst capable of oxidizing sterically hindered secondary alcohols — for which TEMPO is ineffective (2‑octanol: 12% yield with TEMPO vs. 98% yield with 1‑Me‑AZADO [1]) — can procure 1‑(iodomethyl)‑2‑azaadamantane as the key intermediate. The compound enables a two‑step conversion (LiAlH₄ reduction followed by Na₂WO₄/H₂O₂ oxidation, 39% overall yield) to 1‑Me‑AZADO, without the need for the protection/deprotection sequences required in alternative routes [2].

Accelerated Production of TEMPO‑Oxidized Cellulose Nanofibers (TOCNs)

For pilot‑scale and industrial production of oxidized cellulose, 1‑(iodomethyl)‑2‑azaadamantane serves as the precursor to 1‑Me‑AZADO, which achieves complete cellulose oxidation in <20 min vs. 120 min for TEMPO under identical NaBr/NaClO conditions at pH 10 [1]. This >6‑fold throughput enhancement directly reduces reactor cycle time and improves cost‑efficiency in TOCN manufacturing.

Medicinal Chemistry Scaffold‑Hopping for Lipophilicity Reduction

Medicinal chemists seeking to reduce the LogP of adamantane‑containing lead compounds by approximately 1 unit can employ 1‑(iodomethyl)‑2‑azaadamantane as a synthetic building block. The 2‑azaadamantane core systematically lowers LogP (ΔLogP ≈ −0.97 vs. 1‑adamantylcarbinyl iodide [1][2]) while retaining the rigid cage architecture beneficial for target engagement, as validated by the comprehensive review of azaadamantane biological activity [3].

Development of Novel Azaadamantane‑Based nitroxyl Radicals for Electrocatalytic Oxidation

Electrocatalysis studies have demonstrated that bicyclic nitroxyls derived from the azaadamantane scaffold (AZADO, 1‑Me‑AZADO) are highly effective alternatives to TEMPO for electrochemical alcohol oxidation, with catalytic activity modulated by the nitroxyl/oxoammonium redox potential [1]. 1‑(Iodomethyl)‑2‑azaadamantane provides a versatile entry point for structure–activity relationship studies aimed at developing next‑generation electrocatalysts with optimized redox properties.

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